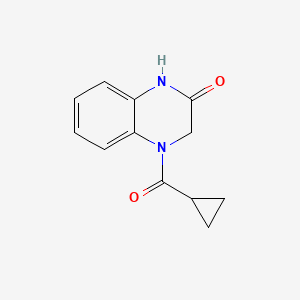
8-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 8-Bromo-DMIQ, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound with a molecular formula of C10H12BrNO, and it has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry. It has been used in a variety of experiments, such as the synthesis of new drugs, the study of new pathways in biochemistry, and the study of the mechanisms of action of existing drugs.
Scientific Research Applications
Photolabile Protecting Group
- Brominated Hydroxyquinoline: A study by Fedoryak and Dore (2002) described the use of 8-bromo-7-hydroxyquinoline (BHQ) as a photolabile protecting group for carboxylic acids. BHQ showed greater photon quantum efficiency compared to other esters and is sensitive to multiphoton-induced photolysis, making it useful in vivo. Its increased solubility and low fluorescence make it suitable as a caging group for biological messengers (Fedoryak & Dore, 2002).
Corrosion Inhibition
- Corrosion Inhibition Studies: Rbaa et al. (2018) synthesized two 8-Hydroxyquinoline derivatives and evaluated their effectiveness in corrosion inhibition in hydrochloric acid for mild steel. Their findings indicate these compounds slightly decrease inhibition efficiency with temperature and follow the Langmuir model for adsorption onto steel surfaces (Rbaa et al., 2018).
Structural and Spectroscopic Studies
- Structural Characterization: Szafran et al. (2019) conducted a study on the molecular structures and properties of 8-hydroxyquinolinium bromide and its monohydrate using X-ray diffraction and FTIR spectroscopy. This research contributes to understanding the types of intermolecular hydrogen bonds in these compounds (Szafran et al., 2019).
Biomedical Applications
Tyrosine Kinase Inhibitors
A study by Rewcastle et al. (1996) explored fused tricyclic quinazoline analogues as ATP site inhibitors of tyrosine kinase activity in the epidermal growth factor receptor. They found specific compounds within this group to be potent inhibitors, offering insights into potential applications in cancer treatment (Rewcastle et al., 1996).
Caged Biomolecules
An et al. (2009) study utilized the 8-bromo-7-hydroxyquinolinyl group (BHQ) to examine different forms of ground-state species in aqueous solutions. Their work provides insights into the use of BHQ as a photoremovable protecting group in biological applications (An et al., 2009).
properties
IUPAC Name |
8-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)8-4-3-5-9(12)7(8)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSROHIZYELIZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-((4-(diethylamino)phenyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2656493.png)

![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2656495.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2656499.png)
![1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2656500.png)
![2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2656502.png)




![N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2656512.png)
![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)
![(2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2656514.png)
